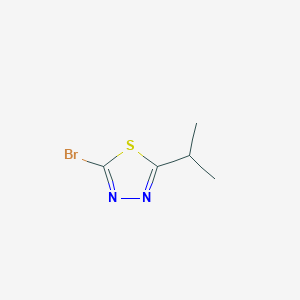

2-Bromo-5-isopropyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677531 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019111-62-6 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-isopropyl-1,3,4-thiadiazole from Isobutyryl Chloride

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, isobutyryl chloride. Each stage of the synthesis—formation of the acylthiosemicarbazide intermediate, acid-catalyzed cyclization to the 2-amino-1,3,4-thiadiazole core, and the final Sandmeyer-type bromination—is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented method for accessing this important scaffold.

Introduction and Strategic Overview

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of pyrimidine and exhibiting a wide spectrum of pharmacological activities.[1] Its derivatives are integral to the development of novel therapeutic agents. The target molecule, this compound, serves as a versatile intermediate, where the bromine atom can be readily displaced or engaged in cross-coupling reactions to build molecular complexity.

The synthesis from isobutyryl chloride is not a direct conversion but a logical three-step sequence. This strategy was designed for its reliability, scalability, and use of well-established chemical transformations. The pathway is as follows:

-

Step 1: Acylation. Reaction of isobutyryl chloride with thiosemicarbazide to form the key intermediate, 1-isobutyrylthiosemicarbazide.

-

Step 2: Cyclization. Intramolecular cyclodehydration of the thiosemicarbazide intermediate using a strong acid catalyst to construct the 2-amino-5-isopropyl-1,3,4-thiadiazole ring.[2]

-

Step 3: Diazotization & Bromination. Conversion of the 2-amino group to the target 2-bromo functionality via a Sandmeyer reaction.[3][4]

The overall synthetic workflow is depicted below.

Caption: High-level overview of the 3-step synthesis.

Part 1: Synthesis of 1-Isobutyrylthiosemicarbazide (Intermediate I)

Principle and Mechanistic Insight

This initial step involves the nucleophilic acyl substitution of isobutyryl chloride with thiosemicarbazide. The terminal nitrogen of the hydrazine moiety in thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically performed in a suitable solvent at controlled temperatures to prevent side reactions.

Caption: Mechanism of acylthiosemicarbazide formation.

Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Isobutyryl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thiosemicarbazide (1.0 eq) in the chosen solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the suspension.

-

Add isobutyryl chloride (1.0 eq) dropwise to the cooled mixture over 30-45 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-isobutyrylthiosemicarbazide as a solid.

Part 2: Cyclization to 2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

Principle and Mechanistic Insight

This step is a classic acid-catalyzed intramolecular cyclodehydration. Concentrated sulfuric acid serves as both the catalyst and a powerful dehydrating agent. The reaction proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack from the sulfur atom, and subsequent elimination of a water molecule to form the stable aromatic thiadiazole ring.[2]

Caption: Mechanism of acid-catalyzed thiadiazole formation.

Experimental Protocol

Materials:

-

1-Isobutyrylthiosemicarbazide (Intermediate I)

-

Concentrated Sulfuric Acid (98%)

-

Ammonium Hydroxide (concentrated)

-

Ice

Procedure:

-

Carefully add 1-isobutyrylthiosemicarbazide (1.0 eq) in small portions to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.[2]

-

Pour the reaction mixture slowly onto a large amount of crushed ice with continuous stirring.

-

Neutralize the resulting acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This must be done in an ice bath to control the exothermic reaction.

-

The white precipitate that forms is the desired product. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield 2-amino-5-isopropyl-1,3,4-thiadiazole.

Part 3: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This final transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting amino groups to halides.[4][5] The reaction involves two critical stages:

-

Diazotization: The primary amino group of the thiadiazole is treated with a nitrite source (e.g., sodium nitrite or an alkyl nitrite) in the presence of a strong acid (HBr) at low temperatures (0-5 °C) to form a diazonium salt intermediate.

-

Substitution: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. This facilitates the replacement of the diazonium group (-N₂) with a bromine atom.[3]

Caption: Key stages of the Sandmeyer reaction.

Experimental Protocol

Materials:

-

2-Amino-5-isopropyl-1,3,4-thiadiazole (Intermediate II)

-

Copper(II) Bromide (CuBr₂)

-

tert-Butyl nitrite or Amyl nitrite[6]

-

Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

Procedure:

-

To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).[4]

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl nitrite or n-amyl nitrite (1.5 eq) to the mixture.[6] Effervescence (evolution of N₂ gas) should be observed.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for each step of the synthesis. Yields are representative and may vary based on scale and experimental conditions.

| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Thiosemicarbazide | Isobutyryl chloride, Pyridine | DCM / THF | 0 to RT | 2 - 4 | 85 - 95 |

| 2 | Intermediate I | Conc. H₂SO₄ | Neat | 0 to RT | 10 - 12 | 70 - 85 |

| 3 | Intermediate II | CuBr₂, t-BuONO | Acetonitrile | RT | 2 - 4 | 50 - 70[6] |

Safety and Handling

-

Isobutyryl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid is extremely corrosive and will cause severe burns. The dilution process is highly exothermic. Always add acid to water/ice, never the other way around.

-

Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ. The reaction can be highly exothermic and produce nitrogen gas; ensure adequate venting and temperature control.

-

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout all procedures.

References

-

PCHHAX Synthesis of Some Novel 1,3,4-Thiadiazoles: Acid Catalyzed Cyclodehydration of Thiosemicabazi - Der Pharma Chemica. (n.d.). Retrieved December 6, 2023, from [Link]

-

Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. Available from: [Link]

-

Siméon, F. G., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 77(15), 6649-6655. Available from: [Link]

-

Kaur, H. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2121-2148. Available from: [Link]

-

Kumar, A., et al. (2010). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 2(4), 463-475. Available from: [Link]

-

Nowak, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. Molecules, 27(10), 3144. Available from: [Link]

- CN103554203A - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents.

-

Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. Retrieved December 6, 2023, from [Link]

-

Chen, J., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1563. Available from: [Link]

-

Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. Organic Process Research & Development, 24(2), 228-234. Available from: [Link]

-

Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(2), 265. Available from: [Link]

-

Gontijo, R. J., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. Available from: [Link]

- CN102070659A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.

-

Nguyen, H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available from: [Link]

- US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. (n.d.). Google Patents.

-

Głowacka, E., et al. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(3), 475-483. Available from: [Link]

-

Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 5(4), 324-331. Available from: [Link]

Sources

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 2. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Regioselective Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including high aromaticity and an electron-deficient nature, contribute to its ability to engage in a wide range of biological interactions.[1] This five-membered heterocycle is a cornerstone in the development of novel therapeutics, with applications spanning antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3] Furthermore, its utility extends to agrochemicals and the design of advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals.[4][5]

The biological and material properties of 2,5-disubstituted 1,3,4-thiadiazoles are intrinsically linked to the nature of the substituents at these positions. Consequently, the ability to introduce specific functionalities in a regioselective manner is of paramount importance for the rational design of new chemical entities. This guide provides an in-depth exploration of the core strategies for the regioselective synthesis of these valuable compounds, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles that govern these transformations.

Pillar 1: Strategic Approaches to the 1,3,4-Thiadiazole Core

The construction of the 2,5-disubstituted 1,3,4-thiadiazole ring can be broadly categorized into several key synthetic strategies. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

The Thiosemicarbazide Route: A Workhorse of Thiadiazole Synthesis

The cyclization of thiosemicarbazides with carboxylic acids or their derivatives is one of the most established and versatile methods for preparing 2,5-disubstituted 1,3,4-thiadiazoles.[6][7] This approach offers a high degree of control over the substituent at the 5-position, which originates from the carboxylic acid.

Mechanism of Action: The reaction proceeds through an initial nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring.[6]

Figure 1: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazides.

Experimental Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol outlines a common procedure for the synthesis of 2-amino-5-substituted 1,3,4-thiadiazoles, a key building block for further functionalization.

| Step | Procedure | Rationale |

| 1 | To a solution of the desired aromatic carboxylic acid (1.0 mmol) in phosphorus oxychloride (5 mL), add thiosemicarbazide (1.1 mmol). | Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the cyclization.[7][8] |

| 2 | Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). | Heating is necessary to overcome the activation energy for both the initial condensation and the subsequent cyclization steps.[9] |

| 3 | After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring. | This quenches the reaction and precipitates the product. The use of ice helps to control the exothermic reaction of POCl₃ with water. |

| 4 | Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates completely. | Neutralization is crucial for the complete precipitation of the amine-containing product. |

| 5 | Filter the solid product, wash it thoroughly with water, and dry it. | This removes any inorganic salts and residual acid. |

| 6 | Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole. | Recrystallization is a standard purification technique to obtain a product of high purity. |

One-Pot Syntheses: Efficiency and Elegance

Modern synthetic chemistry increasingly favors one-pot procedures that minimize purification steps and improve overall efficiency. Several elegant one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles have been developed.

One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent

A notable one-pot method involves the reaction of aryl hydrazides and aryl aldehydes in the presence of Lawesson's reagent.[1][10] This approach allows for the direct formation of the thiadiazole ring from readily available starting materials.

Mechanism of Action: The reaction is believed to proceed through the initial formation of an N-aroylhydrazone from the aldehyde and hydrazide. Lawesson's reagent then acts as a thionating agent, converting the carbonyl group of the hydrazone intermediate into a thiocarbonyl. Subsequent intramolecular cyclization and oxidative aromatization lead to the final 2,5-disubstituted-1,3,4-thiadiazole.[1]

Figure 2: One-pot synthesis of 2,5-disubstituted 1,3,4-thiadiazoles using Lawesson's reagent.

Experimental Protocol: One-Pot Synthesis using Lawesson's Reagent

| Step | Procedure | Rationale |

| 1 | In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the aryl aldehyde (1.0 mmol) in a suitable solvent such as ethanol. | Ethanol is a common solvent for the formation of hydrazones. |

| 2 | Reflux the mixture for 2 hours to form the N-aroylhydrazone intermediate. | The formation of the hydrazone is typically a straightforward condensation reaction. |

| 3 | Remove the solvent under reduced pressure. | This prepares the intermediate for the subsequent thionation and cyclization step. |

| 4 | To the residue, add toluene, Lawesson's reagent (0.8 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP). | Toluene is a suitable high-boiling solvent for the thionation reaction. Lawesson's reagent is the key thionating agent. DMAP can catalyze the reaction.[1] |

| 5 | Reflux the mixture for 10-12 hours, monitoring the reaction by TLC. | The elevated temperature is required for the thionation and subsequent cyclization to occur. |

| 6 | After completion, cool the reaction mixture and purify it by column chromatography on silica gel to afford the 2,5-disubstituted-1,3,4-thiadiazole. | Column chromatography is a standard method for purifying organic compounds. |

Quantitative Data Summary

| Entry | Hydrazide (R1) | Aldehyde (R2) | Yield (%)[1] |

| 1 | Phenyl | Phenyl | 79 |

| 2 | 4-Methoxyphenyl | Phenyl | 85 |

| 3 | Phenyl | 4-Chlorophenyl | 92 |

| 4 | Phenyl | 4-Methoxyphenyl | 88 |

Acid-Catalyzed Regioselective Cyclization

An acid-catalyzed regioselective cyclization reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides provides an efficient route to 2,5-disubstituted-1,3,4-thiadiazoles.[11][12] This method is notable for its operational simplicity and metal-free conditions.[13]

Mechanism of Action: The reaction is initiated by the protonation of the thiocarbonyl group of the thioxoacetate derivative. This is followed by a nucleophilic attack from the acyl hydrazide, leading to the formation of a key intermediate. Subsequent intramolecular cyclization and elimination of either methylthiol or ammonia, depending on the starting material, affords the desired 2,5-disubstituted-1,3,4-thiadiazole. The regioselectivity is controlled by the divergent pathways available to the cyclized intermediate.[11]

Pillar 2: Ensuring Trustworthiness through Self-Validating Protocols

The reliability of any synthetic protocol hinges on its reproducibility and the clarity of its execution. The experimental procedures detailed in this guide are designed to be self-validating, with clear endpoints and monitoring techniques. The use of Thin Layer Chromatography (TLC) is strongly recommended for tracking reaction progress, allowing for precise determination of the optimal reaction time and preventing the formation of byproducts due to over-reaction.[9] Furthermore, the purification methods described, such as recrystallization and column chromatography, are standard and robust techniques for obtaining products of high purity, which can be verified by analytical methods like NMR and mass spectrometry.

Pillar 3: Authoritative Grounding and Comprehensive References

The methodologies and mechanistic interpretations presented in this guide are grounded in peer-reviewed scientific literature. In-text citations are provided to direct the reader to the primary sources for further investigation. A comprehensive list of references is included at the end of this document to ensure the scientific integrity and authoritativeness of the information provided.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ. [Link]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc. [Link]

-

An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Semantic Scholar. [Link]

-

Mechanistic studies and proposed formation of 1,3,4-thiadiazole a... ResearchGate. [Link]

-

4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. [Link]

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]

-

1,3,4-Thiadiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC. [Link]

-

Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides and Ethylbenzimidate. ResearchGate. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). ACS Publications. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. NIH. [Link]

-

Synthesis and Reactions of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles. ResearchGate. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Scite. [Link]

-

(PDF) Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. ResearchGate. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

-

A one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and N-substituted dihydrazides under ultrasonic irradiation and solid-liquid phase transfer catalysis. ResearchGate. [Link]

-

Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. ResearchGate. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. PMC. [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]

- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

A Senior Application Scientist's Guide to the Structural Characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Abstract

This technical guide provides an in-depth methodology for the definitive structural characterization of 2-Bromo-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound of interest in synthetic chemistry and drug development. We present a cohesive analytical workflow leveraging Mass Spectrometry (MS) for molecular weight confirmation and elemental composition, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation. This document is intended for researchers, scientists, and quality control professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.

Introduction: The Imperative for Rigorous Characterization

The biological activity and therapeutic potential of any novel chemical entity are intrinsically linked to its molecular structure. For substituted heterocycles like this compound, even minor structural ambiguities can lead to significant variations in efficacy, toxicity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its identity and purity is a critical prerequisite for its use in any research or development pipeline.

This guide outlines a two-pronged analytical strategy. We begin with Mass Spectrometry (MS), a powerful technique for determining the molecular weight and confirming the presence of key elements, such as bromine, through its distinct isotopic signature. Subsequently, we employ ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise arrangement of atoms and functional groups, providing definitive proof of the isomeric structure.

Analytical Workflow: From Sample to Structure

A logical and efficient workflow is paramount for achieving conclusive results. The process begins with careful sample preparation, followed by sequential analysis using MS and NMR. Each step provides a piece of the structural puzzle, culminating in a fully validated molecular identity.

Physicochemical properties of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The 1,3,4-thiadiazole core is a well-established pharmacophore found in numerous clinically used drugs, valued for its metabolic stability and diverse biological activities.[1][2][3] This document details the core physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and explores its spectral characteristics. Furthermore, it delves into the chemical reactivity of the C-Br bond, highlighting its utility as a versatile intermediate in advanced synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. Safety, handling, and potential applications are also discussed to provide a complete profile for laboratory and developmental use.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic structure renders it electron-deficient, which contributes to its chemical stability and specific reactivity patterns.[1] The carbon atoms at the 2- and 5-positions are electrophilic and susceptible to nucleophilic attack, making them ideal points for chemical modification.[1]

This scaffold is considered a bioisostere of pyrimidines and oxadiazoles, allowing it to interact with a wide range of biological targets.[4][5] Consequently, derivatives of 1,3,4-thiadiazole have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][6][7][8] this compound serves as a crucial building block, providing a reactive handle for the synthesis of diverse compound libraries aimed at drug discovery and the development of novel materials.[][10]

Core Physicochemical Properties

The physicochemical properties of this compound are foundational to its handling, reactivity, and formulation. The combination of the polar thiadiazole ring and the non-polar isopropyl and bromo substituents results in a compound with moderate lipophilicity.

| Property | Value / Description | Source |

| Molecular Formula | C₅H₇BrN₂S | - |

| Molecular Weight | 207.09 g/mol | Calculated |

| Appearance | Solid | |

| SMILES | BrC1=NN=C(C(C)C)S1 | |

| InChI Key | ONBQFBOZPYFOOQ-UHFFFAOYSA-N | |

| Melting Point | Not experimentally reported. Predicted to be a low-melting solid. | - |

| Boiling Point | Not applicable; likely to decompose at elevated temperatures. | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Low solubility in water. | Inferred |

| LogP (Predicted) | ~2.5 - 3.0 | Inferred |

Synthesis and Purification

The synthesis of 2-bromo-1,3,4-thiadiazoles is most reliably achieved via a Sandmeyer-type reaction starting from the corresponding 2-amino-1,3,4-thiadiazole precursor. This method offers high yields and a straightforward purification process. The causality behind this choice rests on the facile diazotization of the exocyclic amine on the electron-poor heterocyclic ring, which can then be displaced by a bromide ion, typically from a copper(II) bromide source.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established synthesis of the analogous 2-bromo-5-ethyl-1,3,4-thiadiazole and is presented as a self-validating system through in-process controls.[11]

-

Reaction Setup: To a solution of 2-amino-5-isopropyl-1,3,4-thiadiazole (1.0 eq) in anhydrous acetonitrile (20 mL per gram of starting material), add copper(II) bromide (2.0 eq). Stir the resulting suspension at room temperature.

-

Diazotization: Slowly add a nitrite source, such as amyl nitrite (1.5 eq) or tert-butyl nitrite, dropwise to the suspension over 10-15 minutes. The reaction is exothermic and may exhibit gas evolution (N₂); careful addition is crucial.

-

Reaction Monitoring (Self-Validation): Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the polar starting material and the appearance of a new, less polar spot indicates reaction completion.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. To the residue, add a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine. This removes residual copper salts and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., 98:2 to 90:10). This step is critical for removing unreacted starting materials and byproducts, yielding the pure title compound. The final product's identity and purity should be confirmed by spectral analysis.

Spectral Analysis and Characterization

Structural confirmation of this compound is unequivocally established through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two characteristic signals for the isopropyl group: a septet around δ 3.2-3.5 ppm corresponding to the methine proton (-CH), and a doublet around δ 1.3-1.5 ppm for the six equivalent methyl protons (-CH₃). The integration ratio will be 1:6.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the two distinct carbons of the thiadiazole ring (typically in the δ 150-170 ppm range) and signals for the isopropyl group (methine carbon around δ 30-35 ppm and methyl carbons around δ 20-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N stretching of the thiadiazole ring (~1600-1650 cm⁻¹) and C-S stretching vibrations (~650-700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the compound's mass and elemental composition. It will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is the isotopic signature of the bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high reactivity of its C2-bromo substituent. This position is activated towards both nucleophilic aromatic substitution and, more significantly, a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a powerful node for generating molecular diversity.

Sources

- 1. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]

- 2. oaji.net [oaji.net]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. 2-BROMO-5-ETHYL-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide on the DFT-Elucidated Electronic Structure of 2-Bromo-5-isopropyl-1,3,4-thiadiazole

Foreword: The Scientific Imperative for Molecular Modeling

In the landscape of modern drug discovery and materials science, the ability to predict and understand the electronic behavior of novel molecules is paramount. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] The functionalization of this privileged heterocycle allows for the fine-tuning of its biological activity. This guide focuses on a specific, yet uncharacterized derivative, 2-Bromo-5-isopropyl-1,3,4-thiadiazole, and proposes a comprehensive computational investigation into its electronic structure using Density Functional Theory (DFT). By dissecting its molecular orbitals, electrostatic potential, and bonding characteristics, we can unlock predictive insights into its reactivity, stability, and potential as a pharmacophore. This document serves as a robust methodological framework for researchers, scientists, and drug development professionals aiming to leverage computational chemistry for accelerated and informed molecular design.

The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic configuration, characterized by a "hydrogen bonding domain" and a "two-electron donor system," contributes to its remarkable biological versatility.[1] The stability of the ring system, coupled with its capacity for diverse substitutions, makes it an attractive starting point for the synthesis of novel bioactive compounds.[1][4] The introduction of a bromine atom and an isopropyl group at the 2 and 5 positions, respectively, is anticipated to significantly modulate the electronic properties of the parent ring, thereby influencing its potential biological interactions. The bromine atom, a halogen, is known to participate in halogen bonding and can alter the lipophilicity and metabolic stability of a molecule.[5][6][7] The isopropyl group, a small alkyl substituent, can influence steric interactions and solubility.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational method for investigating the electronic structure of molecules.[8][9] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This simplification allows for a favorable balance between computational cost and accuracy, making it feasible to study relatively large and complex molecules of pharmaceutical interest.

The Kohn-Sham Equations: A Practical Approach

The practical implementation of DFT is achieved through the Kohn-Sham equations, which model the interacting system of electrons as a fictitious system of non-interacting electrons moving in an effective potential. This potential includes the external potential from the nuclei and an effective potential that accounts for the electron-electron interactions (Hartree, exchange, and correlation effects). The choice of the exchange-correlation functional is crucial for the accuracy of DFT calculations.

A Proposed Computational Workflow for this compound

Given the absence of specific experimental or computational data for this compound in the reviewed literature, this guide puts forth a detailed, self-validating computational protocol based on established methodologies for similar heterocyclic systems.[1][10][11][12]

Step-by-Step Computational Protocol

-

Molecular Structure Generation and Optimization:

-

The initial 3D structure of this compound will be built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry optimization will be performed using DFT. A common and reliable choice of functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8][9]

-

A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and potential non-covalent interactions.[1][10][11]

-

Frequency calculations will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[8][13] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and visualized on the molecule's electron density surface. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and halogen bonding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain deeper insights into the bonding, charge distribution, and intramolecular interactions. This analysis provides information on atomic charges, hybridization, and the delocalization of electron density through hyperconjugative interactions.

-

Rationale for Methodological Choices

-

B3LYP Functional: The B3LYP functional has a long track record of providing reliable results for a wide range of organic and heterocyclic molecules, balancing accuracy with computational efficiency.[8][9]

-

6-311++G(d,p) Basis Set: The inclusion of diffuse functions (++) is important for describing the electron density far from the nucleus, which is crucial for anions and systems with lone pairs. The polarization functions (d,p) allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.[1][10][11]

Predicted Electronic Structure and Properties: A Data-Driven Discussion

Based on the known electronic effects of the constituent functional groups, we can anticipate the following outcomes from the proposed DFT calculations.

Optimized Molecular Geometry

The optimized structure is expected to show a planar 1,3,4-thiadiazole ring. The bond lengths and angles within the ring will be influenced by the electronic effects of the bromo and isopropyl substituents. The C-Br bond length will be a key parameter to compare with known experimental and theoretical data for similar brominated heterocycles.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO is likely to be distributed over the electron-rich thiadiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is expected to have significant contributions from the C=N bonds and potentially the C-Br antibonding orbital. The presence of the electron-withdrawing bromine atom is predicted to lower the energies of both the HOMO and LUMO compared to the unsubstituted 1,3,4-thiadiazole. The isopropyl group, being a weak electron-donating group, will likely have a smaller, opposing effect.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Predicted Value Range | Significance |

| HOMO Energy (EHOMO) | -6.0 to -7.5 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | -1.0 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Ionization Potential (I ≈ -EHOMO) | 6.0 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A ≈ -ELUMO) | 1.0 to 2.5 eV | Energy released upon adding an electron |

| Chemical Potential (μ) | -3.5 to -5.0 eV | Escaping tendency of electrons |

| Global Hardness (η) | 2.0 to 2.5 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.45 to 5.0 eV | Propensity to accept electrons |

Note: These values are estimations based on DFT studies of similar molecules and are subject to confirmation by actual calculations.

Molecular Electrostatic Potential (MEP) Map

The MEP map is predicted to reveal the following key features:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the thiadiazole ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

-

Positive Potential (Blue): Expected in the vicinity of the hydrogen atoms of the isopropyl group and potentially a region of positive electrostatic potential on the bromine atom along the C-Br bond axis (a σ-hole), which could participate in halogen bonding.

-

Neutral Regions (Green): Associated with the carbon framework.

Natural Bond Orbital (NBO) Analysis

The NBO analysis is expected to provide quantitative data on the charge distribution. The nitrogen atoms are predicted to carry the most negative charges, while the carbon atom attached to the bromine will likely have a positive charge. The analysis will also quantify the delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals of the ring, which is a key contributor to the aromaticity and stability of the 1,3,4-thiadiazole system.

Visualizing the Computational Workflow and Molecular Properties

To provide a clear visual representation of the proposed methodology and the key molecular features, the following diagrams are presented in the DOT language for Graphviz.

Caption: A flowchart illustrating the proposed DFT workflow.

Caption: Key electronic properties derived from DFT analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust DFT-based methodology for elucidating the electronic structure of the novel compound this compound. By leveraging established computational protocols, we can generate predictive data on its geometry, frontier molecular orbitals, electrostatic potential, and bonding characteristics. These theoretical insights are invaluable for understanding the molecule's intrinsic reactivity and for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The proposed workflow serves as a template for the computational assessment of other novel heterocyclic compounds, thereby accelerating the discovery and development of new chemical entities in the pharmaceutical and materials science domains. The logical next step would be to perform these calculations and correlate the theoretical data with experimentally determined properties to create a comprehensive structure-property relationship profile for this promising molecule.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Brominated Benzothiadiazole Derivatives in Advanced Organic Synthesis.

- Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.

- Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.

- BenchChem. (2025). The Impact of Bromination on the Electronic Properties of Oxadiazoles: A Comparative Analysis.

- Al-Ostath, A. I., et al. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate.

- Fouad, K. E., et al. (n.d.). Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics. PubMed Central.

- Bimoussa, A., et al. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis.

- Gup, R., & Genc, H. (n.d.). synthesis, electronic and spectral properties of new 1,3,4-thiadiazole compounds and the spectral analysis of their conformers using density functional theory. SciELO.

- ResearchGate. (n.d.). Values of structural and electronic properties of the thiadiazole and....

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Cavus, M. S., & Muglu, H. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark.

- MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.

- Aoumeur, N., et al. (n.d.). In silico investigation applied in physical, chemical properties and vibrational analysis of 1.3.4-thiadiazole derivatives. ResearchGate.

- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives.

- Al-Jibouri, M. N. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science.

- Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research.

- Volkova, Y. A., et al. (n.d.). Effects of phosphorus(V)-substituted 1,3,4-thiadiazoles on the electronic properties of BODIPY fluorophores. New Journal of Chemistry (RSC Publishing).

- Yadav, M. P. S., et al. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing.

- Singh, I., et al. (n.d.). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central.

- Kumar, S., et al. (n.d.). Molecular structure, vibrational analysis and electronic properties of 5-amino-1, 3, 4-thiadiazol-2(3h). Scholars Research Library.

- Singh, I., et al. (2020). DFT Study on the electronic properties, spectroscopic profile, and biological activity of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with anticancer properties. Manipal Research Portal.

- ResearchGate. (2025). Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole | Request PDF.

- ResearchGate. (n.d.). HOMO, LUMO surfaces of thiazol. | Download Scientific Diagram.

- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- Yadav, M. P. S., et al. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calcul. Scientific & Academic Publishing.

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Bromo‐Heptahelicene‐Bis‐Thiadiazole: Photophysics, Chiroptics, and Excited‐State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. scielo.br [scielo.br]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-isopropyl-1,3,4-thiadiazole in Common Organic Solvents

Abstract

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The solubility of these compounds is a critical physicochemical parameter that dictates their suitability for various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive overview of the solubility characteristics of a representative molecule, this compound. We will explore its physicochemical properties, present a detailed protocol for solubility determination, analyze its predicted solubility in a range of common organic solvents, and discuss the underlying intermolecular forces governing these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the handling and application of substituted thiadiazole derivatives.

Introduction to this compound: A Compound of Interest

This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring. This five-membered aromatic ring contains two nitrogen atoms and one sulfur atom, a configuration that imparts unique electronic and physical properties.[3][5] The substituents—a bromine atom and an isopropyl group—further modulate the molecule's characteristics. The bromine atom, being electronegative, introduces a site for potential halogen bonding and dipole interactions, while the bulky, nonpolar isopropyl group enhances lipophilicity.

Understanding the solubility of this and related compounds is paramount for several reasons:

-

Synthetic Chemistry: Choosing appropriate solvents is crucial for reaction setup, controlling reaction rates, and facilitating the purification of the final product through techniques like crystallization or chromatography.

-

Pharmacology and Drug Delivery: The solubility of an active pharmaceutical ingredient (API) in various media directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in developing an effective therapeutic agent.[5]

-

Analytical Chemistry: Accurate quantification and characterization often require dissolving the compound in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Physicochemical Properties Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[6] Key properties of this compound that dictate its solubility profile include:

-

Molecular Formula: C₅H₇BrN₂S

-

Molecular Weight: Approximately 207.09 g/mol

-

Polarity: The molecule possesses a moderate degree of polarity. The thiadiazole ring itself is polar due to the presence of electronegative nitrogen and sulfur atoms. The C-Br bond also contributes to the overall dipole moment. However, the nonpolar isopropyl group counteracts this, making the molecule not extremely polar.

-

Hydrogen Bonding: The nitrogen atoms in the thiadiazole ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents but does not preclude interactions with them.

-

Van der Waals Forces: The isopropyl group and the overall molecular structure allow for significant London dispersion forces, which will be a primary mode of interaction in nonpolar solvents.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and reproducible method for determining solubility is essential. The following protocol is a self-validating system for quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound (analytical standard)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[7] This step is critical for obtaining accurate and reproducible results.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could interfere with the analysis.

-

Perform a precise dilution of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Workflow Visualization

Caption: Experimental workflow for determining the solubility of a compound.

Predicted Solubility Data

Based on the physicochemical properties of this compound, the following table summarizes its predicted solubility in a range of common organic solvents at 25 °C. This data is illustrative and should be confirmed by experimental measurement as described in the protocol above.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Primary Intermolecular Forces |

| Nonpolar | Hexane | 0.1 | < 1 | London Dispersion Forces |

| Toluene | 2.4 | 10 - 50 | London Dispersion, π-π stacking | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | > 100 | Dipole-Dipole, London Dispersion |

| Ethyl Acetate | 4.4 | 50 - 100 | Dipole-Dipole, London Dispersion | |

| Acetone | 5.1 | > 100 | Dipole-Dipole, London Dispersion | |

| Acetonitrile | 5.8 | 50 - 100 | Dipole-Dipole, London Dispersion | |

| Dimethylformamide (DMF) | 6.4 | > 100 | Dipole-Dipole, London Dispersion | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Dipole-Dipole, London Dispersion | |

| Polar Protic | Isopropanol | 3.9 | 10 - 50 | H-bond accepting, Dipole-Dipole, London Dispersion |

| Ethanol | 4.3 | 10 - 50 | H-bond accepting, Dipole-Dipole, London Dispersion | |

| Methanol | 5.1 | 5 - 20 | H-bond accepting, Dipole-Dipole | |

| Water | 10.2 | < 0.1 | Unfavorable due to large nonpolar regions and lack of H-bond donors |

Analysis and Discussion of Solubility Trends

The predicted solubility data reveals a clear trend that aligns with established chemical principles.

-

High Solubility in Polar Aprotic Solvents: this compound is expected to be highly soluble in polar aprotic solvents like DCM, Acetone, DMF, and DMSO. These solvents have strong dipole moments that can effectively interact with the polar regions of the thiadiazole ring and the C-Br bond. The absence of a strong hydrogen-bonding network in these solvents allows them to readily accommodate the solute molecule.

-

Moderate Solubility in Less Polar and Protic Solvents: In solvents like toluene, the aromatic ring of the solvent can engage in π-π stacking with the thiadiazole ring, contributing to solubility. In protic solvents like ethanol and isopropanol, the solute can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the nonpolar isopropyl group and the overall lack of hydrogen bond donors on the solute limit its solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar and Highly Polar Protic Solvents: The compound is predicted to be poorly soluble in highly nonpolar solvents like hexane, as the van der Waals forces alone are not strong enough to overcome the solute-solute interactions. Conversely, in a highly polar and structured solvent like water, the molecule's inability to act as a hydrogen bond donor and the presence of the lipophilic isopropyl group make it difficult to integrate into the water's extensive hydrogen-bonding network, resulting in very low solubility.

Visualization of Intermolecular Interactions

Caption: Intermolecular forces governing solubility in different solvent types.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique combination of a polar heterocyclic core and nonpolar substituents. It is predicted to exhibit high solubility in polar aprotic solvents, moderate solubility in polar protic and some nonpolar aromatic solvents, and poor solubility in highly nonpolar and aqueous media. The provided experimental protocol offers a reliable framework for obtaining precise quantitative data, which is indispensable for the effective use of this and similar compounds in research and development. This guide serves as a foundational resource for scientists, enabling informed decisions on solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of promising thiadiazole derivatives from the laboratory to potential therapeutic applications.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

American Chemical Society. Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

National Institutes of Health. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). [Link]

-

Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5559-5561. [Link]

-

Georganics. 2-Bromo-1,3,4-thiadiazole. [Link]

-

MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2018). [Link]

-

ResearchGate. Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. (2023, May 3). [Link]

-

MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

-

National Institutes of Health. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). [Link]

-

Dove Medical Press. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). [Link]

-

ResearchGate. 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. (2025, August 7). [Link]

-

ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025, August 5). [Link]

-

ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025, August 10). [Link]

-

PubChem. 5-Isopropyl-1,3,4-thiadiazol-2-amine. [Link]

Sources

- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Tautomeric Forms of 2-Amino-5-isopropyl-1,3,4-thiadiazole and Its Precursors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and tautomeric nature of 2-amino-5-isopropyl-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide range of biological activities, and understanding the nuances of its synthesis and tautomerism is critical for the rational design of novel therapeutics.[1]

Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a cornerstone in the development of new pharmacological agents. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the exocyclic amino group provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. The isopropyl group at the 5-position, an electron-donating and lipophilic substituent, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the precursor chemistry and the potential for tautomerism in the final molecule is paramount for reproducible synthesis and predictable biological interactions.

Synthesis of 2-Amino-5-isopropyl-1,3,4-thiadiazole: A Mechanistic Approach

The most prevalent and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3] For the synthesis of the title compound, isobutyric acid (or its derivatives like isobutyryl chloride) serves as the precursor for the 5-isopropyl substituent.

Key Precursors and Reagents

The primary precursors for the synthesis of 2-amino-5-isopropyl-1,3,4-thiadiazole are:

-

Thiosemicarbazide: Provides the core C-N-N-C=S backbone of the resulting thiadiazole.

-

Isobutyric Acid (or Isobutyryl Chloride): Acts as the source of the isopropyl group at the 5-position of the heterocyclic ring.

-

Dehydrating Agent/Catalyst: Essential for promoting the cyclization reaction by removing water. Common choices include strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).

Reaction Mechanism: From Precursors to Product

The synthesis proceeds through a cyclodehydration mechanism. The proposed pathway involves the following key steps:

-

Acylation of Thiosemicarbazide: The reaction initiates with the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of isobutyric acid (or its activated form). This forms an acylthiosemicarbazide intermediate.

-

Intramolecular Cyclization: Under acidic conditions, the sulfur atom of the acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate.

-

Dehydration: The cyclized intermediate undergoes dehydration, facilitated by the strong acid catalyst, to yield the aromatic 2-amino-5-isopropyl-1,3,4-thiadiazole.

Caption: Synthetic pathway for 2-amino-5-isopropyl-1,3,4-thiadiazole.

Experimental Protocol: A Representative Synthesis

The following is a detailed, self-validating protocol for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles, adapted for the isopropyl derivative.[4]

Materials:

-

Thiosemicarbazide

-

Isobutyric acid

-

Polyphosphoric acid (PPA)

-

Ammonium hydroxide (for neutralization)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add polyphosphoric acid.

-

To the stirred PPA, slowly add thiosemicarbazide, ensuring the temperature is maintained below 30°C.

-

Once the thiosemicarbazide is fully dissolved, add isobutyric acid dropwise to the mixture.

-

Heat the reaction mixture to 100-110°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and then carefully pour it into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-5-isopropyl-1,3,4-thiadiazole.

Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The obtained data should be consistent with the expected structure.

Tautomerism in 2-Amino-5-isopropyl-1,3,4-thiadiazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a critical consideration for 2-amino-1,3,4-thiadiazoles. The primary tautomeric equilibrium for this class of compounds is between the amino and imino forms.[5]

Caption: Amino-imino tautomerism in 2-amino-1,3,4-thiadiazoles.

Factors Influencing Tautomeric Equilibrium

The position of the amino-imino equilibrium is influenced by several factors:

-

Electronic Effects of Substituents: The electron-donating nature of the isopropyl group at the 5-position is expected to increase the electron density on the thiadiazole ring. This inductive effect stabilizes the amino form, where the exocyclic nitrogen's lone pair can participate in resonance with the aromatic ring.

-

Solvent Polarity: Computational studies have shown that while the amino tautomer is the most stable form in both the gas phase and in various solvents, the polarity of the solvent can influence the relative energies of the tautomers. However, for 2-amino-1,3,4-thiadiazole, the amino form remains predominant across a range of solvents.

-

Physical State: In the solid state, the amino tautomer is generally the more stable form.

Spectroscopic Evidence for the Predominant Tautomer

Spectroscopic techniques provide definitive evidence for the dominant tautomeric form.

Infrared (IR) Spectroscopy:

The IR spectrum of 2-amino-1,3,4-thiadiazoles typically shows characteristic N-H stretching vibrations for the primary amino group in the region of 3100-3400 cm⁻¹. The presence of two distinct bands in this region is indicative of the symmetric and asymmetric stretching modes of the -NH₂ group, confirming the amino tautomer as the major form. In contrast, the imino tautomer would exhibit a C=N stretching vibration at a lower frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The presence of a broad singlet corresponding to two protons for the amino group (-NH₂) is a key indicator of the amino tautomer. The chemical shift of these protons can vary depending on the solvent and concentration. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are sensitive to the tautomeric form. The amino tautomer will have two distinct signals for the C2 and C5 carbons.

Data Presentation

The following table summarizes the expected spectroscopic data for 2-amino-5-alkyl-1,3,4-thiadiazoles, providing a reference for the characterization of 2-amino-5-isopropyl-1,3,4-thiadiazole.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 2-Amino-1,3,4-thiadiazole | 7.2 (s, 2H, NH₂), 8.5 (s, 1H, C5-H) | ~150 (C5), ~170 (C2) | ~3300, 3100 (N-H str) |